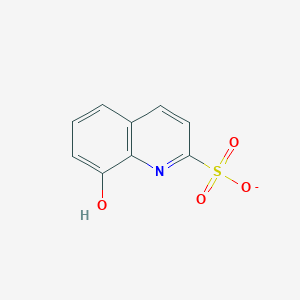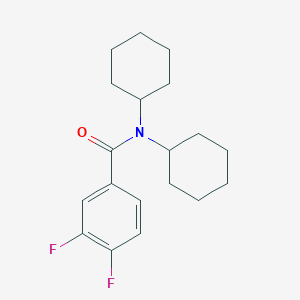![molecular formula C17H15N5O8 B11528407 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid](/img/structure/B11528407.png)
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is a complex organic compound characterized by the presence of nitro groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid typically involves the nitration of benzoic acid derivatives. The process begins with the nitration of benzoic acid using nitric acid in the presence of concentrated sulfuric acid . The nitration can also start with 3-nitrobenzoic acid, leading to high yields . The reaction conditions include maintaining the temperature between 80-85°C and then heating up to 135°C for a couple of hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition occurs through mixed inhibition, where the compound interacts with both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylpiperazine derivatives: These compounds share a similar piperazine ring structure and have been studied for their biological activities.
3,5-Dinitrobenzoic acid: This compound shares the dinitrobenzoic acid core but lacks the piperazine ring, making it less complex.
Uniqueness
3,5-Dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid is unique due to the combination of nitro groups and the piperazine ring, which confer distinct chemical and biological properties. Its ability to act as a tyrosinase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H15N5O8 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3,5-dinitro-2-[4-(4-nitrophenyl)piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H15N5O8/c23-17(24)14-9-13(21(27)28)10-15(22(29)30)16(14)19-7-5-18(6-8-19)11-1-3-12(4-2-11)20(25)26/h1-4,9-10H,5-8H2,(H,23,24) |
InChI Key |
IWGHILOSIHAGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11528331.png)
![N-benzyl-4-methyl-N-(2-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B11528334.png)
![2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile](/img/structure/B11528346.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide](/img/structure/B11528354.png)
![N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B11528355.png)
![(6Z)-6-(3,4-dimethoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11528358.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11528368.png)
![(2E,5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-2-(phenylimino)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11528369.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11528375.png)
![(3Z)-3-[(4-methylphenyl)imino]-1-(naphthalen-1-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11528379.png)
![N-(diphenylmethyl)-2-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11528391.png)

